

Comparative Mass Spectrometry Guide: Distinguishing C₁₁H₁₇NO Isomers

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Compound of Interest

Compound Name: *1-Amino-3-(2,4-dimethylphenyl)propan-2-ol*

CAS No.: 1226151-41-2

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PMMA, 4-Ethoxyamphetamine, and Structural Analogues

Executive Summary & Forensic Relevance

The molecular formula C₁₁H₁₇NO (MW 179.26 Da) represents a critical isobaric group in forensic toxicology and drug development.[1] It encompasses the Schedule I controlled substance PMMA (a designer drug often sold as "Ecstasy") and several non-controlled or less common isomers.[1]

Accurate identification is challenging because these isomers share the same molecular weight. [1] However, their fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) are distinct due to differences in side-chain substitution (N-alkyl vs. O-alkyl) and amine structure (primary vs. secondary vs. tertiary). This guide provides a definitive protocol for distinguishing these species.

Structural Landscape of C₁₁H₁₇NO

The three primary isomers of interest for this comparison are:

Compound	Structure Description	Amine Type	Key Structural Feature
PMMA	N-methyl-1-(4-methoxyphenyl)propan-2-amine	Secondary	N-Methyl, O-Methyl
4-Ethoxyamphetamine (4-EA)	1-(4-ethoxyphenyl)propan-2-amine	Primary	Primary Amine, O-Ethyl
N-Ethyl-4-hydroxyamphetamine	N-ethyl-1-(4-hydroxyphenyl)propan-2-amine	Secondary	N-Ethyl, O-H

EI-MS Fragmentation Mechanisms (GC-MS)

In Electron Ionization (70 eV), the fragmentation of phenethylamines is dominated by

α -cleavage adjacent to the nitrogen atom. This mechanism is the primary discriminator for these isomers.^[1]

A. The Alpha-Cleavage Rule

The bond between the

α -carbon (bearing the amine) and the benzylic carbon is the weakest link in the radical cation

- PMMA: Cleavage yields an iminium ion

^[1]

- 4-EA: Cleavage yields a primary iminium ion

^[1]

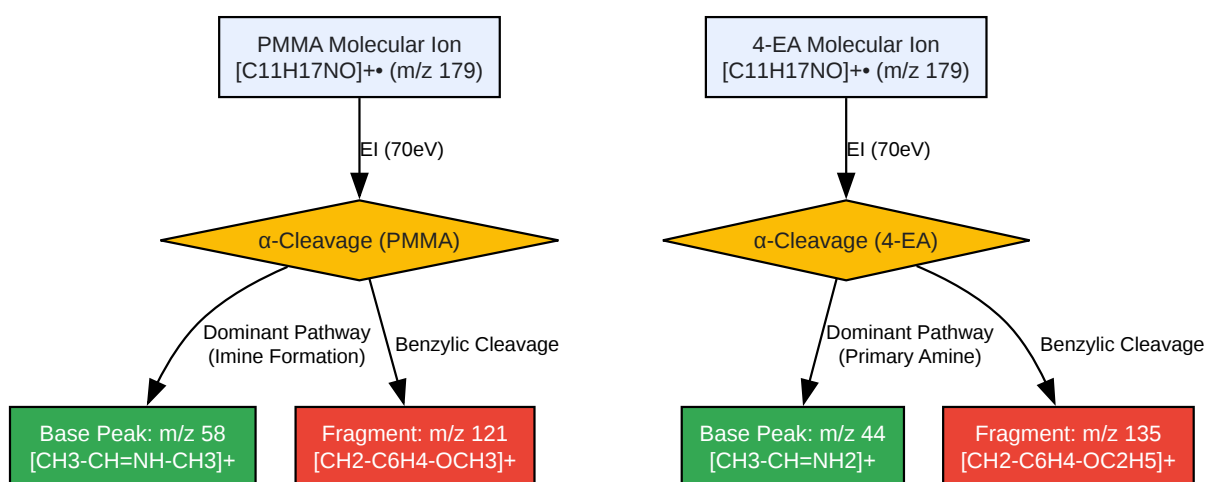
- N-Ethyl-4-HA: Cleavage yields an N-ethyl iminium ion

B. Diagnostic Ion Table (EI-MS)

Isomer	Base Peak (m/z)	Mechanism	Secondary Ion (m/z)	Origin of Secondary Ion
PMMA	58	-cleavage (N-Me)	121	4-Methoxybenzyl cation ()
4-EA	44	-cleavage (Primary)	135	4-Ethoxybenzyl cation ()
N-Ethyl-4-HA	72	-cleavage (N-Et)	107	4-Hydroxybenzyl cation ()

C. Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for PMMA and 4-EA, showing how the position of the alkyl group (N vs. O) dictates the mass of the base peak.



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Caption: Comparative alpha-cleavage pathways for PMMA (left) and 4-Ethoxyamphetamine (right). Note the shift in base peak from m/z 58 to m/z 44.

LC-MS/MS Performance & Transitions

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), soft ionization (ESI) produces the protonated molecule

. Differentiation relies on Collision-Induced Dissociation (CID) of the precursor ion (m/z 180).

A. ESI-MS/MS Fragmentation Logic

- PMMA (m/z 180):
 - Loss of methylamine (, -31 Da)
 m/z 149 (4-methoxypropenylbenzene cation).
 - Loss of propene/amine moiety
 m/z 121 (4-methoxybenzyl cation).[1]
- 4-EA (m/z 180):
 - Loss of ammonia (, -17 Da)
 m/z 163.
 - Loss of ethanol (from ethoxy group) is rare; usually the ether link is stable, but cleavage of the ethyl group can yield m/z 152.
 - Major product ion: m/z 135 (4-ethoxybenzyl).[1]

B. MRM Transition Table

Analyte	Precursor (m/z)	Quantifier (m/z)	Qualifier (m/z)	Collision Energy (eV)
PMMA	180.1	149.1	121.1	15 - 25
4-EA	180.1	135.1	107.0	20 - 30
N-Ethyl-4-HA	180.1	107.1	163.1	15 - 25

Experimental Protocols

Protocol A: GC-MS Differentiation

Objective: Unambiguous identification of C₁₁H₁₇NO isomer via EI fragmentation.

- Sample Prep: Dissolve 1 mg sample in 1 mL methanol. No derivatization required for initial screening.[1]
- Instrument: Agilent 7890B/5977B GC-MS (or equivalent).
- Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 μm).[1]
- Inlet: Splitless mode, 250°C.
- Oven Program:
 - Hold 80°C for 1 min.
 - Ramp 15°C/min to 280°C.
 - Hold 5 min.
- MS Source: EI mode, 70 eV, 230°C source temp.
- Data Analysis:
 - Extract Ion Chromatograms (EIC) for m/z 58, 44, and 72.
 - Result: A peak with Base Peak 58 is PMMA.[1] A peak with Base Peak 44 is 4-EA.[1]

Protocol B: LC-MS/MS Confirmation

Objective: High-sensitivity quantification in biological matrices.

- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[1]
 - B: 0.1% Formic Acid in Acetonitrile.[1]
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
- Gradient: 5% B to 95% B over 5 minutes.
- Detection: Positive ESI, MRM mode.
- Validation:
 - Monitor transition 180
149 (PMMA specific).
 - Monitor transition 180
135 (4-EA specific).
 - Note: Isomers may co-elute on short columns; unique transitions are essential.

References

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Sources

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